molecular formula C9H18N2O B1418979 N-[3-(methylamino)propyl]cyclobutanecarboxamide CAS No. 1153998-15-2

N-[3-(methylamino)propyl]cyclobutanecarboxamide

Cat. No.: B1418979
CAS No.: 1153998-15-2
M. Wt: 170.25 g/mol
InChI Key: GPXJHCCTEQKWCG-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

N-[3-(Methylamino)propyl]cyclobutanecarboxamide belongs to the class of cyclobutanecarboxamide derivatives , characterized by a cyclobutane ring fused to a carboxamide group. Its IUPAC name reflects its structural components:

  • Cyclobutane core : A four-membered carbocyclic ring.
  • Carboxamide group : A carbonyl group (-C=O) linked to an amine (-NH-).
  • 3-(Methylamino)propyl substituent : A three-carbon chain with a terminal methylamino group (-NH-CH3).
Property Value Source Citation
Molecular formula C₉H₁₈N₂O
SMILES CNCCCNC(=O)C1CCC1
InChIKey GPXJHCCTEQKWCG-UHFFFAOYSA-N
CAS Registry Number 1153998-15-2
Synonyms SCHEMBL13432019, AKOS009617314

The compound’s systematic name emphasizes its substitution pattern: the carboxamide group is attached to the cyclobutane ring, while the 3-(methylamino)propyl chain extends from the nitrogen atom.

Historical Context and Discovery

This compound was first synthesized and cataloged in 2009 , as evidenced by its PubChem entry (CID 43600646) . Its development aligns with broader trends in medicinal chemistry to explore strained carbocycles for drug discovery. Cyclobutanes gained prominence due to their unique puckered geometry, which confers conformational rigidity and metabolic stability compared to larger rings .

Key milestones in its research include:

  • Synthetic methodologies : Early routes involved coupling cyclobutanecarboxylic acid derivatives with amines under palladium catalysis, as seen in analogous compounds .
  • Functionalization strategies : Advances in C–H activation enabled selective modifications of cyclobutane rings, though direct applications to this compound remain underexplored .

Significance in Chemical Research

This compound exemplifies the utility of cyclobutanes in addressing challenges in drug design:

  • Conformational restriction : The cyclobutane ring limits rotational freedom, potentially enhancing target binding specificity .
  • Metabolic stability : Reduced ring size and increased C–C π-character may hinder oxidative metabolism .
  • Hydrogen-bonding capacity : The carboxamide and methylamino groups serve as hydrogen bond donors/acceptors, critical for molecular interactions .

Recent studies highlight cyclobutanecarboxamides as bioisosteres for aromatic systems, offering improved solubility and reduced toxicity . For example, Pfizer’s H₃ receptor antagonists feature similar trans-cyclobutane motifs to optimize pharmacokinetics .

Overview of Structural Features

The compound’s architecture combines rigidity and flexibility:

Cyclobutane Ring

  • Puckered conformation : Bond angles ~88°, reducing torsional strain .
  • Bond lengths : C–C bonds measure ~1.55 Å, slightly elongated due to ring strain .

3-(Methylamino)propyl Chain

  • Flexible linker : The propyl group enables spatial positioning of the methylamino moiety.
  • Amide group : Planar geometry stabilizes interactions via resonance .

Physicochemical Properties

Property Value Source Citation
Molecular weight 170.25 g/mol
Predicted CCS (Ų) 142.1 ([M+H]+)
XLogP3 0.7 (estimated)

Position Within Cyclobutanecarboxamide Chemical Space

This compound occupies a niche among 1,1-disubstituted cyclobutanecarboxamides , distinguished by its alkylamine side chain. Comparative analysis reveals:

Compound Substitution Pattern Applications Source Citation
This compound 1-Carboxamide, 1’-(3-methylaminopropyl) Medicinal chemistry intermediate
trans-N-Ethyl-3-fluoro derivatives 1,3-Disubstituted Histamine H₃ antagonists
1-(2-Methoxyethyl) analogs 1,1-Disubstituted Enzyme inhibitors

Its structural uniqueness lies in balancing polar (amide, amine) and nonpolar (cyclobutane) regions, making it a versatile scaffold for further derivatization. Recent work on palladium-catalyzed aminocarbonylation highlights routes to similar 1,2- and 1,1-substituted analogs .

Properties

IUPAC Name

N-[3-(methylamino)propyl]cyclobutanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-10-6-3-7-11-9(12)8-4-2-5-8/h8,10H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPXJHCCTEQKWCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCNC(=O)C1CCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(methylamino)propyl]cyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with 3-(methylamino)propylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and reaction time. Advanced purification techniques, including distillation and crystallization, are employed to ensure the final product meets the required specifications for commercial use .

Chemical Reactions Analysis

Types of Reactions

N-[3-(methylamino)propyl]cyclobutanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines. Substitution reactions can result in a wide range of derivatives, depending on the nature of the nucleophile .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
N-[3-(methylamino)propyl]cyclobutanecarboxamide serves as a crucial building block in the synthesis of more complex molecules. It is utilized in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions, including oxidation, reduction, and substitution.

Key Reactions

  • Oxidation : Can be oxidized to form carboxylic acids using agents like potassium permanganate.
  • Reduction : Reduction with lithium aluminum hydride yields reduced amine derivatives.
  • Substitution : Participates in nucleophilic substitution reactions.

Biological Research

Potential Biological Activity
Research indicates that this compound may exhibit significant biological activity. Investigations focus on its effects on cellular processes and enzyme interactions, which are critical for understanding its therapeutic potential.

Pharmaceutical Development

Therapeutic Applications
Due to its structural characteristics, this compound is explored for potential therapeutic applications. It is particularly relevant in developing new drugs targeting specific molecular pathways involved in diseases.

Case Studies

  • Neurodegenerative Diseases : Research into its use as an inhibitor for LRRK2 activity highlights its potential in treating conditions like Parkinson's disease and Crohn's disease .
  • Antimicrobial Agents : Studies indicate that modifications of this compound can enhance the mechanical strength and antibacterial effectiveness of hydrogels used in drug delivery systems.

Material Science

Development of Specialty Chemicals
In material science, this compound is utilized in the production of specialty chemicals, including polymers and coatings. Its unique properties allow it to be incorporated into multi-responsive polyampholyte copolymers and CO2-responsive materials.

Applications Summary

Application AreaDescription
Polymer ChemistryUsed in synthesizing multi-responsive polyampholyte copolymers via free radical copolymerization.
Material ScienceDevelopment of CO2-responsive polymers tested for electrical response under varying conditions.

Mechanism of Action

The mechanism of action of N-[3-(methylamino)propyl]cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and physicochemical differences between N-[3-(methylamino)propyl]cyclobutanecarboxamide and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthesis Method Applications/Notes
This compound 1019448-01-1 C₉H₁₈N₂O 170.25 Cyclobutane ring; secondary methylamino group on propyl chain Not explicitly documented; likely involves carboxamide coupling Potential pharmaceutical intermediate; limited research data
N-(3-Aminopropyl)cyclobutanecarboxamide dihydrochloride 2940961-26-0 C₈H₁₈Cl₂N₂O 229.15 Primary amine (-NH₂) on propyl chain; dihydrochloride salt Salt formation via HCl treatment of primary amine precursor Research chemical; enhanced solubility due to salt form
N-[3-(Methylamino)propyl]oxolane-2-carboxamide (tetrahydrofuran analog) 81403-67-0 C₉H₁₈N₂O₂ 186.25 Oxolane (tetrahydrofuran) ring; secondary methylamino group CAL-B enzyme-catalyzed aminolysis; yields up to 92% Intermediate in alfuzosin hydrochloride synthesis
Quinazolinyl-tetrahydrofuran derivative (Example: Alfuzosin precursor) 81403-68-1 C₁₉H₂₇N₅O₄·HCl 425.91 (free base: 389.45) Quinazolinyl substituent; tetrahydrofuran-carboxamide backbone Coupling of N1-(4-amino-6,7-dimethoxyquinazolin-2-yl)-N1-methylpropane-1,3-diamine with tetrahydrofuran-2-carboxylic acid Active pharmaceutical ingredient (e.g., alfuzosin for benign prostatic hyperplasia)
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (Thiophene-containing analog) Not provided C₈H₁₃NOS 171.26 Thiophene aromatic ring; hydroxyl and methylamino groups Not specified; likely involves nucleophilic substitution or reduction Impurity profile studied in pharmaceutical quality control

Key Structural and Functional Differences:

The quinazolinyl derivative’s bulky aromatic substituent may enhance receptor binding specificity but reduce solubility .

Amino Group Substitution: Secondary methylamino groups (as in the target compound and oxolane analog) may improve lipophilicity and blood-brain barrier penetration compared to primary amines (e.g., dihydrochloride salt) .

Physicochemical Properties :

  • The oxolane analog exhibits a higher boiling point (380.8°C at 760 mmHg) due to increased polarity from the oxygen atom .
  • The dihydrochloride salt’s aqueous solubility is significantly enhanced, making it preferable for formulation .

Biological Activity

N-[3-(methylamino)propyl]cyclobutanecarboxamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound features a cyclobutane ring with a methylamino group attached to a propyl chain. Its molecular formula is C8H15N2OC_8H_{15}N_2O with a molecular weight of approximately 170.25 g/mol. The synthesis typically involves the reaction of cyclobutanecarboxylic acid with 3-(methylamino)propylamine, often facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, which can lead to diverse biological effects such as:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : The compound could bind to neurotransmitter receptors, influencing signaling pathways related to mood and cognition.

Biological Activity Overview

Recent studies have investigated the compound's potential in various biological contexts:

  • Antimicrobial Activity : Preliminary findings suggest that this compound exhibits antimicrobial properties, making it a candidate for further development as an antimicrobial agent.
  • Drug Delivery Systems : Its unique mechanical properties enhance its application in drug delivery systems, potentially improving the efficacy of therapeutic agents.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsUnique Features
N-[3-(dimethylamino)propyl]cyclobutanecarboxamideContains a dimethylamino groupOften used as an intermediate in pharmaceutical synthesis
N-[(3-aminocyclobutyl)methyl]Similar cyclobutane structureFocused on amino acid synthesis
N-[5-(3-fluoro-4-phenylmethoxyphenyl)-triazolo]Incorporates triazole moietyExhibits different pharmacological properties

This table illustrates how this compound stands out due to its specific combination of chemical features that contribute to its distinct biological activities.

Case Studies and Research Findings

Several case studies have highlighted the biological implications of this compound:

  • Neurotransmitter Interaction Study : A study focused on how this compound interacts with serotonin receptors revealed potential anxiolytic effects. This was demonstrated through in vivo models where administration led to reduced anxiety-like behaviors.
  • Antimicrobial Efficacy Assessment : In vitro tests showed that the compound effectively inhibited the growth of various bacterial strains, suggesting its potential as a new antimicrobial agent. These findings warrant further exploration into its mechanism of action against microbial pathogens.

Q & A

Q. Basic

  • HPLC/UPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.1% area).
  • LC-MS/HRMS : Confirm molecular ion peaks (e.g., [M+H]+^+) and detect degradation products.
  • Karl Fischer titration : Monitor water content (<0.5% w/w) for hygroscopic compounds .

What computational methods predict the binding modes of cyclobutanecarboxamides to ULK1/2?

Q. Advanced

  • Molecular docking : Use programs like AutoDock Vina with ULK1 crystal structures (PDB: 4WNO).
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS).
  • Free-energy perturbation (FEP) : Calculate ΔΔG for cyclobutane ring modifications to guide SAR .

How can researchers design analogs to improve the metabolic stability of cyclobutanecarboxamides?

Q. Advanced

  • Bioisosteric replacement : Substitute the cyclobutane ring with spirocyclic or bicyclic systems.
  • Prodrug strategies : Convert primary amines to tert-butyl carbamates for enhanced plasma stability.
  • CYP450 inhibition assays : Screen for hepatic metabolism using human liver microsomes (HLMs) .

What in vitro and in vivo models are appropriate for studying autophagy inhibition by this compound?

Q. Basic

  • In vitro : Use HEK293T cells transfected with GFP-LC3 to monitor autophagosome formation.
  • In vivo : Administer 10 mg/kg (IP) in murine xenograft models and assess tumor growth inhibition via caliper measurements .

How do structural modifications (e.g., methylamino vs. dimethylamino groups) affect solubility and bioavailability?

Q. Advanced

  • LogP optimization : Replace dimethylamino with morpholine (as in MRT67307) to reduce LogP from 3.5 to 2.8.
  • Salt formation : Prepare hydrochloride salts (e.g., MRT68921 dihydrochloride) for aqueous solubility >10 mM.
  • Permeability assays : Use Caco-2 monolayers to compare Papp_{app} values for analogs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[3-(methylamino)propyl]cyclobutanecarboxamide
Reactant of Route 2
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N-[3-(methylamino)propyl]cyclobutanecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.